Benzeneacetamide, N-(2-hydroxy-1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, N-(2-hydroxy-1,1-dimethylethyl)- is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzeneacetamide, where the amide nitrogen is substituted with a 2-hydroxy-1,1-dimethylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-(2-hydroxy-1,1-dimethylethyl)- typically involves the reaction of benzeneacetamide with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-(2-hydroxy-1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzeneacetone, while reduction of the amide group may produce benzeneethylamine .
Scientific Research Applications
Benzeneacetamide, N-(2-hydroxy-1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-(2-hydroxy-1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as changes in cellular signaling or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetamide, 4-bromo-N-(2-hydroxy-1,1-dimethylethyl)-α,α-dimethyl-
- N-(2-hydroxy-1,1-dimethylethyl)-2-methylbenzamide
Uniqueness
Benzeneacetamide, N-(2-hydroxy-1,1-dimethylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,9-14)13-11(15)8-10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJUBAPTMYEFOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473768 |
Source
|
Record name | Benzeneacetamide, N-(2-hydroxy-1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-06-8 |
Source
|
Record name | Benzeneacetamide, N-(2-hydroxy-1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.